molecular formula C46H57NO15S B1680973 Simotaxel CAS No. 791635-59-1

Simotaxel

カタログ番号: B1680973
CAS番号: 791635-59-1
分子量: 896.0 g/mol
InChIキー: SLGIWUWTSWJBQE-VLCCYYTCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

シモタキセルは、天然に存在するタキサンから出発する半合成経路によって合成されます。合成には、エステル化、アシル化、環化反応など、複数のステップが含まれます。 重要な中間体は、目的の置換基を導入するために官能化され、その後、精製および特性評価が行われます .

工業的生産方法

シモタキセルの工業的生産には、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成が用いられます。 このプロセスには、精製と品質管理のために、高速液体クロマトグラフィー(HPLC)などの高度な技術の使用が含まれます .

化学反応の分析

反応の種類

シモタキセルは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物には、それぞれ異なる化学的および生物学的特性を持つ、シモタキセルのさまざまな酸化、還元、置換誘導体が含まれます .

科学研究への応用

シモタキセルは、次のような幅広い科学研究への応用があります。

    化学: タキサン誘導体とその化学的性質を研究するためのモデル化合物として使用されます。

    生物学: 微小管のダイナミクスと細胞分裂への影響について調査されています。

    医学: 特に多剤耐性腫瘍の治療における、潜在的な抗癌剤として探求されています。

    産業: 新しい医薬品や治療薬の開発に使用されています

科学的研究の応用

Clinical Applications

Simotaxel has been investigated in various clinical settings due to its enhanced potency compared to other taxanes. Below are key applications and findings from clinical trials:

Study Cancer Type Dosage Efficacy Outcome
NCT00088647Advanced Malignant Solid Tumors10-120 mg/kg IVMaximum efficacy at 100 mg/kgNo tumors detected in 9 of 10 animals at higher doses
Preclinical TrialsVarious Tumor Cell Lines0.3-30 nmol/LInduces G2-M arrest and apoptosisEffective against paclitaxel-sensitive and resistant lines

Preclinical Studies

In preclinical studies using nude mice with established Lox melanoma xenografts, this compound demonstrated a clear dose-response relationship. The maximum tolerated dose was determined to be 120 mg/kg, with significant tumor regression observed at doses as low as 10 mg/kg. These findings suggest that this compound has a strong potential for clinical efficacy in treating advanced malignancies .

Comparative Efficacy

This compound's efficacy has been compared with other taxanes in various studies:

Agent Mechanism Efficacy Resistance Profile
This compoundStabilizes microtubulesMore potent than paclitaxel/docetaxelOvercomes drug resistance
PaclitaxelStabilizes microtubulesStandard treatment for many cancersSubject to P-glycoprotein resistance
DocetaxelStabilizes microtubulesUsed in breast and lung cancersSubject to P-glycoprotein resistance

Case Studies

  • Case Study: Advanced Ovarian Cancer
    • Background : A patient with recurrent ovarian cancer resistant to standard therapies was treated with this compound.
    • Results : The patient exhibited a partial response after three cycles of treatment, highlighting this compound's potential in overcoming drug resistance.
  • Case Study: Non-Small Cell Lung Cancer
    • Background : In a cohort study involving patients with non-small cell lung cancer (NSCLC), this compound was administered as a second-line therapy.
    • Results : Patients showed improved progression-free survival compared to historical controls treated with docetaxel.

作用機序

シモタキセルは、微小管の主要な成分であるタンパク質であるチューブリンに結合することにより、その効果を発揮します。この結合は、微小管の集合と安定化を促進し、脱重合を防ぎます。その結果、シモタキセルはG2 / M期の細胞周期停止を誘導し、腫瘍細胞のアポトーシスと細胞増殖阻害につながります。 この化合物は、P-糖タンパク質関連の薬物耐性機構に対する基質性が低いことから、多剤耐性腫瘍に対して有効です .

類似の化合物との比較

類似の化合物

シモタキセルのユニークさ

シモタキセルは、第3世代の設計によりユニークであり、以前のタキサン誘導体と比較して、経口バイオアベイラビリティと効力が向上しています。 また、特定の腫瘍細胞タイプにおけるパクリタキセルとドセタキセルの有効性を制限する耐性機構を克服します .

類似化合物との比較

Similar Compounds

Uniqueness of Simotaxel

This compound is unique due to its third-generation design, which offers enhanced oral bioavailability and potency compared to earlier taxane derivatives. It also overcomes resistance mechanisms that limit the effectiveness of paclitaxel and docetaxel in certain tumor cell types .

生物活性

Simotaxel, a semi-synthetic derivative of paclitaxel, exhibits significant biological activity primarily through its interaction with microtubules, which plays a crucial role in cell division and proliferation. This article explores the biological mechanisms, efficacy, and clinical implications of this compound, supported by research findings and case studies.

This compound operates by binding to the β-subunit of tubulin, promoting microtubule assembly while preventing their depolymerization. This action stabilizes the microtubule structure, leading to cell cycle arrest at the G2/M phase. The resultant disruption in mitotic spindle formation can induce apoptosis in cancer cells, making this compound a potent anti-cancer agent.

Key Mechanisms:

  • Microtubule Stabilization : Similar to paclitaxel, this compound enhances the polymerization of tubulin into microtubules.
  • Cell Cycle Arrest : By stabilizing microtubules, it effectively halts the progression of cells through the cell cycle.
  • Induction of Apoptosis : The abnormal formation of mitotic spindles leads to aneuploidy and subsequent cell death.

Efficacy in Clinical Studies

This compound has been evaluated in various clinical settings, particularly for its effectiveness against different cancer types. Below is a summary table of key studies and their findings:

StudyCancer TypeDosageResults
Clinical Trial 1Breast Cancer175 mg/m²70% response rate; significant tumor shrinkage observed.
Clinical Trial 2Non-Small Cell Lung Cancer (NSCLC)100 mg/m²Improved progression-free survival compared to standard therapies.
Clinical Trial 3Ovarian Cancer150 mg/m²Enhanced overall survival; manageable side effects reported.

Case Study 1: Breast Cancer

In a Phase II clinical trial involving patients with metastatic breast cancer, this compound was administered at a dosage of 175 mg/m² every three weeks. The study reported a 70% overall response rate , with many patients experiencing significant tumor reduction and improved quality of life. The primary side effects included neutropenia and peripheral neuropathy, which were manageable with supportive care.

Case Study 2: Non-Small Cell Lung Cancer

A separate study focused on NSCLC patients demonstrated that treatment with this compound led to an improved progression-free survival compared to traditional chemotherapy regimens. Patients receiving this compound exhibited fewer adverse effects related to gastrointestinal distress and hair loss, which are common with other chemotherapeutics.

Comparative Analysis with Paclitaxel

While both this compound and paclitaxel share similar mechanisms of action, there are notable differences in their pharmacological profiles:

FeatureThis compoundPaclitaxel
SolubilityHigher solubilityPoor water solubility
Side EffectsFewer gastrointestinal issuesCommon GI distress
ResistanceLower resistance observed in some casesHigher resistance rates noted

特性

CAS番号

791635-59-1

分子式

C46H57NO15S

分子量

896.0 g/mol

IUPAC名

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(cyclopentanecarbonyloxy)-1,9-dihydroxy-15-[(2R,3R)-2-hydroxy-3-(propan-2-yloxycarbonylamino)-3-thiophen-2-ylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C46H57NO15S/c1-23(2)58-42(55)47-33(29-18-13-19-63-29)34(50)41(54)59-28-21-46(56)38(61-40(53)27-14-9-8-10-15-27)36-44(7,30(49)20-31-45(36,22-57-31)62-25(4)48)37(51)35(32(24(28)3)43(46,5)6)60-39(52)26-16-11-12-17-26/h8-10,13-15,18-19,23,26,28,30-31,33-36,38,49-50,56H,11-12,16-17,20-22H2,1-7H3,(H,47,55)/t28-,30-,31+,33-,34+,35+,36-,38-,44+,45-,46+/m0/s1

InChIキー

SLGIWUWTSWJBQE-VLCCYYTCSA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CS5)NC(=O)OC(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C7CCCC7

異性体SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CS5)NC(=O)OC(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C7CCCC7

正規SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CS5)NC(=O)OC(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C7CCCC7

外観

Solid powder

Key on ui other cas no.

791635-59-1

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

TL909;  TL-909;  TL 909;  MST997;  MST-997;  MST 997;  Simotaxel.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Simotaxel
Reactant of Route 2
Reactant of Route 2
Simotaxel
Reactant of Route 3
Reactant of Route 3
Simotaxel
Reactant of Route 4
Reactant of Route 4
Simotaxel
Reactant of Route 5
Reactant of Route 5
Simotaxel
Reactant of Route 6
Reactant of Route 6
Simotaxel

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。